3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS number and properties
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS number and properties
An In-depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, scalable synthetic protocols, and strategic applications to empower your research and development endeavors.
Strategic Importance in Medicinal Chemistry
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has emerged as a compound of significant interest due to the unique combination of a strained cyclobutane ring and an electron-withdrawing trifluoromethyl (CF₃) group. The cyclobutane motif is increasingly utilized as a bioisostere for phenyl rings, offering a three-dimensional scaffold that can improve physicochemical properties such as solubility while reducing the calculated logarithm of the partition coefficient (ClogP).[1][2][3] The incorporation of a CF₃ group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6] This strategic combination makes the title compound a valuable intermediate for creating novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[4][7]
Nomenclature, Stereoisomerism, and Core Structure
A precise understanding of the compound's nomenclature and stereochemistry is critical for reproducible research and sourcing. The molecule exists as a mixture of stereoisomers, and the specific configuration can significantly influence its biological activity and physical properties.[4]
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Racemic Mixture: The general structure, without defined stereochemistry, is most commonly identified by CAS Number: 1093750-93-6 .[4][8][9][10]
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Stereoisomers: Specific stereoisomers possess unique registry numbers:
The IUPAC name for the compound is 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .[8] The core structure consists of a four-membered cyclobutane ring, which imparts conformational rigidity, substituted with a carboxylic acid and a trifluoromethyl group at the 1 and 3 positions, respectively.[4]
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are heavily influenced by the interplay between the polar carboxylic acid group and the lipophilic, strongly electronegative trifluoromethyl group.
| Property | Value | Source |
| CAS Number | 1093750-93-6 (Racemic Mixture) | [4][8][9] |
| Molecular Formula | C₆H₇F₃O₂ | [4][8] |
| Molecular Weight | 168.11 g/mol | [4][8] |
| IUPAC Name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | [8] |
| InChIKey | ZSULKAPJHICPKB-UHFFFAOYSA-N | [4][8] |
| Predicted Boiling Point | 190.6 ± 35.0 °C | [4] |
| Predicted Density | 1.445 ± 0.06 g/cm³ | [4] |
| Appearance | Off-white solid | [11] |
Scalable Synthesis Protocols
The limited commercial availability and high cost of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have historically restricted its use in large-scale applications.[2][7] However, efficient and scalable synthetic routes have been developed, making this crucial building block more accessible. The most robust methods start from commercially available 4-oxocyclobutane precursors.[1][2]
Below is a detailed, field-proven protocol adapted from published scalable syntheses.[1][2]
Workflow for Scalable Synthesis
Caption: Scalable synthesis from a cyclobutanone precursor.
Step-by-Step Experimental Methodology
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory.
Step 1: Trifluoromethylation of the Ketone
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To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF, add cesium fluoride (CsF) as a fluoride source.
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Cool the mixture to 0 °C.
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Slowly add trimethylsilyl trifluoromethane (TMSCF₃). The Ruppert-Prakash reagent acts as the CF₃ nucleophile precursor.
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Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
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Work up the reaction by quenching with an aqueous solution and extracting the CF₃-carbinol intermediate.
Step 2: Radical Deoxygenation of the Tertiary Alcohol Causality: Direct deoxygenation is challenging. A common strategy involves converting the alcohol to a derivative suitable for radical-mediated reduction. A highly efficient method uses tributyltin hydride.[1][2]
-
The crude CF₃-carbinol from the previous step is first converted to a suitable radical precursor, such as an oxalate ester.[2]
-
Dissolve the precursor in anhydrous toluene.
-
Add azobisisobutyronitrile (AIBN) as a radical initiator and tributyltin hydride (Bu₃SnH) as the reducing agent.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 0.5-1 hour. The tin hydride transfers a hydrogen atom, effectively removing the oxygen functionality.[2]
-
Cool the reaction and concentrate under reduced pressure. The resulting residue contains the deoxygenated diisopropyl ester.[2]
Step 3: Saponification (Hydrolysis) of the Diester
-
Dissolve the crude diisopropyl ester in a mixture of THF and an aqueous solution of sodium hydroxide (NaOH).[2]
-
Stir the mixture vigorously at room temperature overnight. This step hydrolyzes both ester groups to form the corresponding dicarboxylate salt.
-
Perform an aqueous workup, washing with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of 2-3. This protonates the dicarboxylate to form the dicarboxylic acid.[2]
-
Extract the dicarboxylic acid product into ethyl acetate.
Step 4: Thermal Decarboxylation
-
The isolated dicarboxylic acid is heated, typically in a suitable high-boiling solvent or neat, to induce decarboxylation.
-
This process expels one molecule of CO₂, yielding the final target compound, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, as a mixture of cis and trans isomers.[2]
-
The final product can be purified by crystallization or chromatography. This five-step approach has been reported to achieve a 40% overall yield and can be scaled to produce over 100 grams of material.[2]
Applications in Drug Design and Discovery
The title compound is a powerful tool for lead optimization. Its utility stems from the predictable effects its structural motifs have on key drug properties.
Logical Framework for Application
Caption: Structural features and their impact on drug properties.
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Bioisosterism: The 3-(trifluoromethyl)cyclobutyl group can serve as a non-aromatic bioisostere for a phenyl group or a sterically larger analogue of a tert-butyl group.[1][5] This substitution can disrupt undesirable π-π stacking interactions, reduce planar toxicity, and improve metabolic stability by removing sites susceptible to aromatic hydroxylation.
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Enhanced Pharmacokinetics: The CF₃ group is known to block metabolic attack (e.g., by cytochrome P450 enzymes) on adjacent positions.[4] This often leads to a longer plasma half-life for drug candidates. Furthermore, its lipophilicity can improve absorption and penetration across biological membranes, including the blood-brain barrier.[4]
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Synthetic Handle: The carboxylic acid functionality is a versatile synthetic handle, readily converted into amides, esters, and other functional groups, allowing for its incorporation into a wide array of molecular scaffolds, including kinase inhibitors and peptide staplers.[4][9]
Chemical Reactivity
The compound exhibits reactivity characteristic of its two primary functional groups:
-
Carboxylic Acid Reactions:
-
Reduction: Can be reduced to the corresponding alcohol or aldehyde using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]
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Oxidation: The cyclobutane ring can be susceptible to oxidation under harsh conditions.
-
Derivatization: Readily undergoes standard carboxylic acid chemistry, including conversion to acid chlorides, esters, and amides, which is the basis for its utility as a building block.
-
-
Trifluoromethyl Group Reactions:
-
The CF₃ group is generally stable but can influence the acidity of adjacent protons and participate in certain nucleophilic substitution reactions under specific conditions.[4]
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Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of the compound.
-
GHS Hazard Classification:
-
Recommended Handling Procedures:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[13][14]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[11][14]
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Conclusion
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is more than a mere chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and the pharmacokinetically enabling trifluoromethyl group provides a validated pathway to improve the druglike properties of therapeutic candidates. With the advent of scalable synthetic routes, this building block is poised for even wider application, empowering the development of next-generation pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 [chemicalbook.com]
- 10. 3-(trifluoromethyl)cyclobutane-1-carboxylic acid - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. chemical-label.com [chemical-label.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. biosynth.com [biosynth.com]


